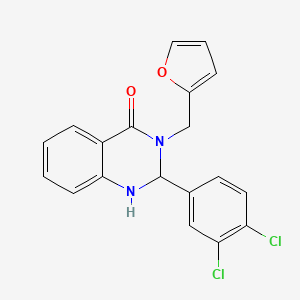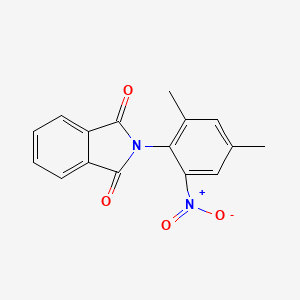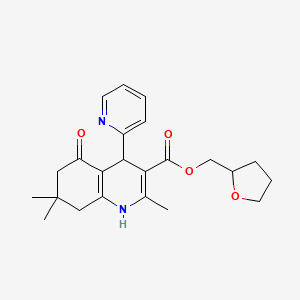
N-butyl-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-3,4-dimethylbenzamide, also known as DEET, is a widely used insect repellent that has been in use since the 1950s. It is an effective repellent against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is a colorless, oily liquid with a slightly sweet odor. It is highly soluble in water and is stable under normal conditions.
作用机制
The exact mechanism of action of N-butyl-3,4-dimethylbenzamide is not fully understood, but it is thought to work by interfering with the insect's ability to detect and locate its host. N-butyl-3,4-dimethylbenzamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for many blood-feeding insects.
Biochemical and Physiological Effects:
N-butyl-3,4-dimethylbenzamide has been shown to have a low level of toxicity in humans, with no significant adverse effects reported at normal usage levels. However, some studies have suggested that N-butyl-3,4-dimethylbenzamide may have neurotoxic effects in certain individuals, particularly children. N-butyl-3,4-dimethylbenzamide has also been shown to have a range of physiological effects, including effects on the skin and the respiratory system.
实验室实验的优点和局限性
N-butyl-3,4-dimethylbenzamide is a widely used insect repellent that has been extensively studied for its effectiveness and safety. However, there are some limitations to its use in laboratory experiments. For example, N-butyl-3,4-dimethylbenzamide may interfere with the behavior of certain insects, which could affect the results of experiments. Additionally, N-butyl-3,4-dimethylbenzamide may have other effects on the environment or other organisms that could affect the results of experiments.
未来方向
There are several areas of research that could be explored in relation to N-butyl-3,4-dimethylbenzamide. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than N-butyl-3,4-dimethylbenzamide. Another area of interest is the study of the environmental effects of N-butyl-3,4-dimethylbenzamide and other insect repellents, particularly in aquatic ecosystems. Additionally, there is a need for further research on the potential health effects of N-butyl-3,4-dimethylbenzamide, particularly in vulnerable populations such as children and pregnant women.
In conclusion, N-butyl-3,4-dimethylbenzamide is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While there are some limitations to its use in laboratory experiments, it remains a valuable tool for researchers studying insect behavior and ecology. Further research is needed to explore new insect repellents and to better understand the potential health and environmental effects of N-butyl-3,4-dimethylbenzamide and other insect repellents.
合成方法
N-butyl-3,4-dimethylbenzamide can be synthesized by several methods, including the reaction of butylamine with 3,4-dimethylbenzoyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified by distillation or recrystallization.
科学研究应用
N-butyl-3,4-dimethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective against a wide range of insects, including those that transmit diseases such as malaria and dengue fever. N-butyl-3,4-dimethylbenzamide has also been studied for its safety and potential toxicity to humans and the environment.
属性
IUPAC Name |
N-butyl-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-5-8-14-13(15)12-7-6-10(2)11(3)9-12/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUHUFGUTRPEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)

![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)
![dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate](/img/structure/B4987473.png)
![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4987479.png)

![2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4987503.png)